molecular formula C10H15NO2 B3022111 3-(2-Methoxyethoxy)-4-methylaniline CAS No. 1154942-83-2

3-(2-Methoxyethoxy)-4-methylaniline

Cat. No. B3022111
M. Wt: 181.23 g/mol
InChI Key: GKZWBQUSFWDHJI-UHFFFAOYSA-N
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Patent
US06369069B1

Procedure details

22.0 g of 3-hydroxy-4-methylaniline, 24.9 g of 2-bromoethyl methyl ether and 233 g of Cs2CO3 are dissolved in 570 ml of DMF and stirred at 40° C. for 8 h. 3 l of a 10% aqueous sodium hydrogencarbonate solution are added, and the mixture is extracted 6 times with 750 ml of EA each time and washed twice with 1 l of a 10% aqueous sodium hydrogencarbonate solution each time. It is dried over sodium sulfate and the solvent is removed in vacuo. 32.9 g of a yellow oil are obtained, which is employed further as such.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Name
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[CH3:10][O:11][CH2:12][CH2:13]Br.C([O-])([O-])=O.[Cs+].[Cs+].C(=O)([O-])O.[Na+]>CN(C=O)C>[CH3:9][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[O:1][CH2:13][CH2:12][O:11][CH3:10] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
OC=1C=C(N)C=CC1C
Name
Quantity
24.9 g
Type
reactant
Smiles
COCCBr
Name
Quantity
233 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
570 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 6 times with 750 ml of EA each time
WASH
Type
WASH
Details
washed twice with 1 l of a 10% aqueous sodium hydrogencarbonate solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(C=C(N)C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 32.9 g
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.